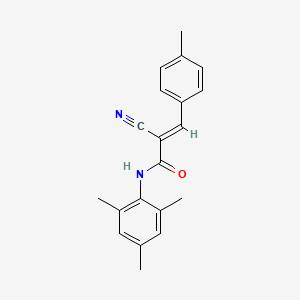
2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
In materials science, 2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide has been used as a monomer in the synthesis of polymers. These polymers have been studied for their potential applications in various fields such as drug delivery, tissue engineering, and optoelectronics.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide in lab experiments include its high purity, stability, and ease of synthesis. This compound has been synthesized using a simple and efficient method, which allows for the production of large quantities of pure compound. In addition, this compound has been found to be stable under various conditions, making it suitable for use in a wide range of experiments.
The limitations of using 2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide in lab experiments include its potential toxicity and limited solubility. This compound has been shown to be toxic to certain cell lines at high concentrations. In addition, this compound has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
For the study of 2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide include further investigation of its anticancer and anti-inflammatory properties. In addition, this compound has potential applications in materials science, and further research is needed to explore its use as a monomer in the synthesis of polymers. The development of new synthesis methods and the optimization of existing methods may also lead to the discovery of new compounds with improved properties and applications.
Métodos De Síntesis
The synthesis of 2-cyano-N-mesityl-3-(4-methylphenyl)acrylamide involves the reaction of mesitylamine, 4-methylbenzaldehyde, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. This method has been optimized to provide high yields of pure compound with minimal impurities.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-13-5-7-17(8-6-13)11-18(12-21)20(23)22-19-15(3)9-14(2)10-16(19)4/h5-11H,1-4H3,(H,22,23)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTSFTYXMRGKIK-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

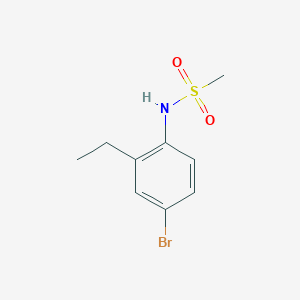
![1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5401154.png)
![4-{[1-(3-fluoro-4-methylbenzoyl)-3-piperidinyl]methyl}benzoic acid](/img/structure/B5401158.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5401178.png)
![ethyl [2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5401180.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5401195.png)
![2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)
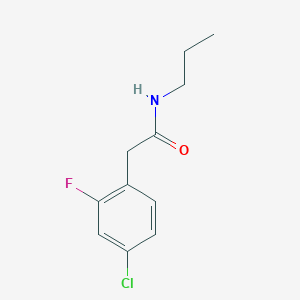
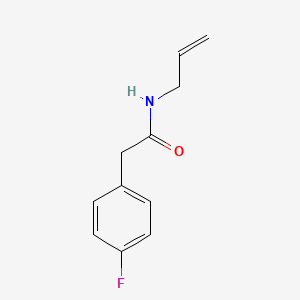
![N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5401234.png)
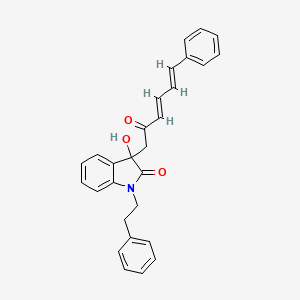
![3-biphenyl-4-yl-5-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5401242.png)
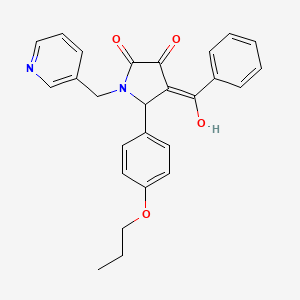
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)